molecular formula C21H25Li B6289184 lithium;2,7-ditert-butyl-9H-fluoren-9-ide CAS No. 148980-25-0

lithium;2,7-ditert-butyl-9H-fluoren-9-ide

Cat. No.: B6289184
CAS No.: 148980-25-0
M. Wt: 284.4 g/mol
InChI Key: HJWLMFQUYYAINZ-UHFFFAOYSA-N
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Description

Lithium;2,7-ditert-butyl-9H-fluoren-9-ide is an organolithium compound with the molecular formula C21H25Li. It is a derivative of fluorene, where the hydrogen at the 9-position is replaced by a lithium atom, and the 2 and 7 positions are substituted with tert-butyl groups. This compound is known for its stability and reactivity, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2,7-ditert-butyl-9H-fluoren-9-ide typically involves the reaction of 2,7-ditert-butyl-9H-fluorene with a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;2,7-ditert-butyl-9H-fluoren-9-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted fluorenes .

Scientific Research Applications

Lithium;2,7-ditert-butyl-9H-fluoren-9-ide has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of new materials with unique properties.

    Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates.

    Catalysis: The compound can act as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;2,7-ditert-butyl-9H-fluoren-9-ide involves its ability to act as a nucleophile or base in chemical reactions. The lithium atom in the compound is highly reactive, allowing it to participate in various chemical transformations. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and influencing its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Lithium;9H-fluoren-9-ide: A simpler derivative of fluorene without the tert-butyl substitutions.

    Lithium;2,7-dimethyl-9H-fluoren-9-ide: A similar compound with methyl groups instead of tert-butyl groups at the 2 and 7 positions.

Uniqueness

Lithium;2,7-ditert-butyl-9H-fluoren-9-ide is unique due to the presence of the bulky tert-butyl groups, which provide steric protection and enhance the stability of the compound. This makes it more suitable for certain applications compared to its simpler counterparts .

Properties

IUPAC Name

lithium;2,7-ditert-butyl-9H-fluoren-9-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25.Li/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18;/h7-13H,1-6H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLMFQUYYAINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1=CC2=C(C=C1)C3=C([CH-]2)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580523
Record name Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148980-25-0
Record name Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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